N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is a synthetic compound that belongs to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) structure have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
The exact mode of action of This compound It is known that thiq-based compounds interact with their targets to exert their biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
The molecular and cellular effects of the action of This compound Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH3) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-acyl derivatives of β-phenylethylamine: Compounds with similar synthetic routes and biological activities.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the isoquinoline scaffold with the picolinamide moiety makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(21)20-9-7-13-5-6-15(10-14(13)11-20)19-17(22)16-4-2-3-8-18-16/h2-6,8,10H,7,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBVOQSJGVPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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